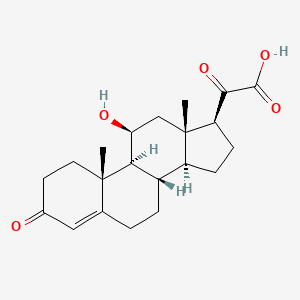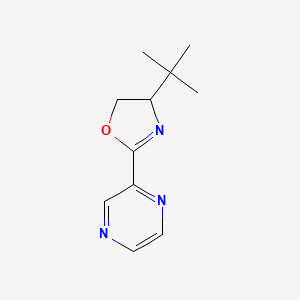
Ethanone, 1-(3,4-diethynylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone,1-(3,4-diethynylphenyl)-(9ci) is an organic compound characterized by the presence of an ethanone group attached to a phenyl ring substituted with two ethynyl groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone,1-(3,4-diethynylphenyl)-(9ci) typically involves the following steps:
Starting Materials: The synthesis begins with a suitable phenyl ethanone derivative.
Substitution Reaction: The phenyl ring undergoes a substitution reaction with ethynyl groups at the 3 and 4 positions. This can be achieved using ethynylation reagents such as acetylene gas or ethynyl halides in the presence of a catalyst like palladium.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at elevated temperatures (around 80-120°C), and in the presence of a base (e.g., potassium carbonate) to facilitate the substitution.
Industrial Production Methods: Industrial production of Ethanone,1-(3,4-diethynylphenyl)-(9ci) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: Ethanone,1-(3,4-diethynylphenyl)-(9ci) can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl groups can participate in further substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Ethanone,1-(3,4-diethynylphenyl)-(9ci) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Ethanone,1-(3,4-diethynylphenyl)-(9ci) depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Pathways Involved: It may affect cellular processes such as signal transduction, gene expression, or metabolic pathways, depending on its structural features and functional groups.
Comparaison Avec Des Composés Similaires
Ethanone,1-(3,4-dimethoxyphenyl)-: Similar structure but with methoxy groups instead of ethynyl groups.
Ethanone,1-(3,4-dihydroxyphenyl)-: Contains hydroxy groups instead of ethynyl groups.
Comparison:
Reactivity: The ethynyl groups make it more reactive in certain substitution and addition reactions compared to its methoxy or hydroxy analogs.
Propriétés
Formule moléculaire |
C12H8O |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
1-(3,4-diethynylphenyl)ethanone |
InChI |
InChI=1S/C12H8O/c1-4-10-6-7-12(9(3)13)8-11(10)5-2/h1-2,6-8H,3H3 |
Clé InChI |
WHVGPBZFFHISFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)C#C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)

![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)




